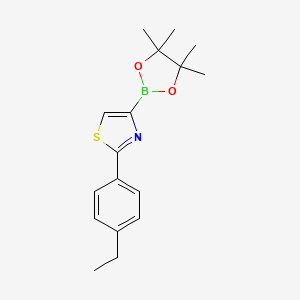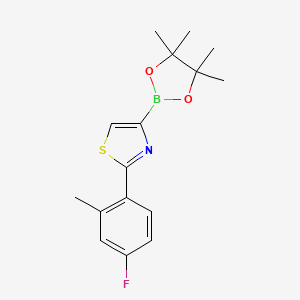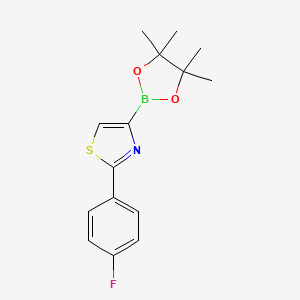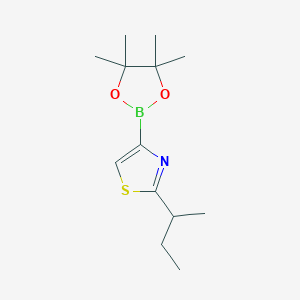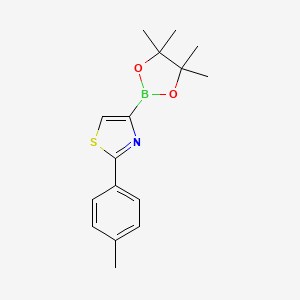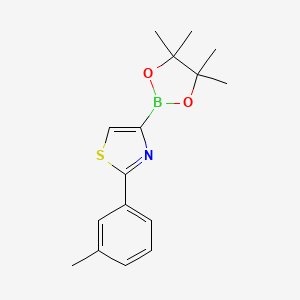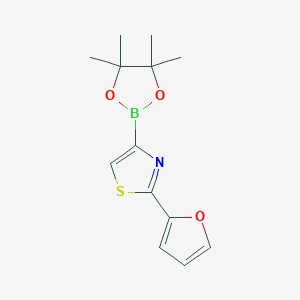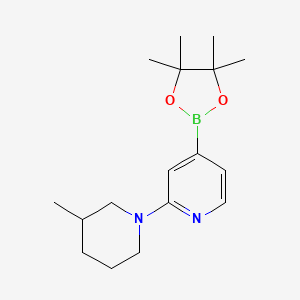
2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester (FPBP) is an organic compound used as a reagent in chemical synthesis. It is a heterocyclic compound consisting of a five-member ring of two carbon atoms, one nitrogen atom, and two oxygen atoms, with a boron atom attached to the nitrogen atom. FPBP is used in various laboratory experiments, including synthesis of heterocyclic compounds, and as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wirkmechanismus
The mechanism of action of 2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester is not fully understood. However, it is believed that its boron atom is involved in the formation of covalent bonds with other molecules, allowing for the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that its boron atom may be involved in the formation of covalent bonds with other molecules, allowing for the formation of new compounds. Additionally, it is believed that this compound may be involved in the formation of polymers, organic dyes, and other organic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester in laboratory experiments include its low cost, availability, and ease of use. Additionally, this compound is a relatively stable compound and is not highly reactive. However, there are some limitations to its use in laboratory experiments. For example, the boron atom in this compound may be involved in the formation of covalent bonds with other molecules, making it difficult to control the reaction. Additionally, it is difficult to predict the outcome of the reaction when using this compound as a reagent.
Zukünftige Richtungen
The future of 2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester in scientific research is promising. It is possible that this compound could be used in the synthesis of more complex compounds, such as polymers, organic dyes, and other organic compounds. Additionally, it is possible that this compound could be used in the synthesis of new pharmaceuticals and agrochemicals. Furthermore, it is possible that this compound could be used in the development of new catalysts and reagents for laboratory experiments. Finally, it is possible that this compound could be used in the development of new materials, such as polymers and organic dyes.
Synthesemethoden
2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester is usually synthesized by a two-step process. The first step involves the reaction of pyridine-4-boronic acid with furan-2-carbaldehyde in the presence of a catalyst. This reaction yields the desired compound, 2-(Furan-2-yl)pyridine-4-boronic acid. The second step involves the reaction of this intermediate with pinacol in the presence of a catalyst to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in the synthesis of organic compounds. It has also been used as a reagent in the synthesis of pharmaceuticals and agrochemicals. In addition, this compound has been used in the synthesis of polymers, organic dyes, and other organic compounds.
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-8-17-12(10-11)13-6-5-9-18-13/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZMFVDEKKGJAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


